

# An In-depth Technical Guide to N-Desmethyl Clozapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | N-Desmethyl Clozapine-d8 |           |
| Cat. No.:            | B1437066                 | Get Quote |

This technical guide provides a comprehensive overview of **N-Desmethyl Clozapine-d8**, a deuterated analog of the major active metabolite of the atypical antipsychotic drug clozapine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, physicochemical properties, and applications in experimental research.

## **Core Chemical and Physical Properties**

**N-Desmethyl Clozapine-d8**, also known as Norclozapine-d8, is a stable isotope-labeled form of N-Desmethylclozapine. The deuterium labeling makes it an ideal internal standard for the quantification of N-desmethylclozapine in biological matrices by mass spectrometry-based methods.[1][2][3][4]

The chemical structure of **N-Desmethyl Clozapine-d8** is provided below:

#### Chemical Structure:

- IUPAC Name: 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][5] [6]benzodiazepine[6][7]
- Molecular Formula: C<sub>17</sub>H<sub>9</sub>D<sub>8</sub>ClN<sub>4</sub>[8]
- Synonyms: N-Desmethylclozapine-d8, Norclozapine-d8, 8-Chloro-11-(1-piperazinyl-d8)-5H-dibenzo[B,E][5][6]diazepine dihydrochloride[8][9]



A summary of the key physicochemical properties of **N-Desmethyl Clozapine-d8** is presented in the table below.

| Property            | Value               | Reference  |
|---------------------|---------------------|------------|
| Molecular Weight    | 320.85 g/mol        | [6][9][10] |
| Exact Mass          | 320.1644 Da         | [6][7]     |
| CAS Number          | 1189888-77-4        | [1][6][8]  |
| Appearance          | Solid, Light Yellow | [1][9]     |
| Purity              | >95% (HPLC)         | [6][10]    |
| Storage Temperature | -20°C               | [6][10]    |

## **Quantitative Data**

This section summarizes the key quantitative data related to N-Desmethyl Clozapine and its deuterated form, including mass spectrometry data for its detection and the receptor binding affinities of the non-deuterated active metabolite.

## **Mass Spectrometry Data**

**N-Desmethyl Clozapine-d8** is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Desmethyl Clozapine. The table below lists the ion transitions commonly monitored.

| Compound                        | Precursor Ion (m/z) | Product Ion(s)<br>(m/z) | Reference |
|---------------------------------|---------------------|-------------------------|-----------|
| N-Desmethylclozapine            | 313                 | 192, 227                | [11][12]  |
| Clozapine (for reference)       | 327                 | 270, 296                | [11][12]  |
| Loxapine (Internal<br>Standard) | 328                 | 271                     | [12]      |



# Receptor Binding and Functional Activity of N-Desmethylclozapine

N-Desmethylclozapine is an active metabolite with a distinct pharmacological profile compared to its parent compound, clozapine.[13] It exhibits activity at various neurotransmitter receptors. [1][13]

| Receptor                                  | Assay Type             | Value                                  | Reference |
|-------------------------------------------|------------------------|----------------------------------------|-----------|
| Muscarinic M1<br>Receptor                 | IC50                   | 55 nM                                  | [14][15]  |
| Muscarinic M1<br>Receptor                 | EC₅₀ (partial agonist) | 115 nM (50% of acetylcholine response) | [14][15]  |
| Serotonin 5-HT <sub>2</sub> C<br>Receptor | IC50                   | 7.1 nM (rat choroid plexus)            | [1]       |
| Histamine H3<br>Receptor                  | pKi                    | 5.33                                   | [5]       |
| Dopamine D2/D3<br>Receptors               | Functional Activity    | Weak partial agonist                   | [13]      |
| δ-Opioid Receptor                         | Functional Activity    | Agonist                                | [13]      |

## Pharmacokinetic Properties of N-Desmethylclozapine

The pharmacokinetic parameters of N-Desmethylclozapine are crucial for understanding its contribution to the overall therapeutic effect and side-effect profile of clozapine.



| Parameter                         | Value                   | Condition                              | Reference |
|-----------------------------------|-------------------------|----------------------------------------|-----------|
| Elimination Half-Life<br>(Plasma) | 13 hours                | After oral administration of clozapine | [16]      |
| Elimination Half-Life<br>(RBC)    | 16 hours                | After oral administration of clozapine | [16]      |
| Plasma Protein<br>Binding         | 90%                     | In patient serum                       | [17]      |
| Renal Excretion                   | ~5.3% of clozapine dose | Continuous therapy                     | [17]      |

# **Experimental Protocols**

Detailed methodologies for key experiments involving **N-Desmethyl Clozapine-d8** and its non-labeled counterpart are outlined below.

# Quantification of N-Desmethylclozapine in Human Plasma by LC-MS/MS

This protocol describes a typical method for the simultaneous determination of clozapine and N-desmethylclozapine in plasma using a deuterated internal standard.

- 1. Sample Preparation (Liquid-Liquid Extraction):
- To 0.5 mL of human plasma, add the internal standard solution (containing N-Desmethyl Clozapine-d8).
- Perform a single-step liquid-liquid extraction using an appropriate organic solvent.
- Vortex the mixture and centrifuge to separate the organic and aqueous layers.
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
- 2. Chromatographic Conditions:



- Column: C18 analytical column.
- Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 5-20 μL.
- 3. Mass Spectrometric Detection:
- Ionization: Positive ion electrospray ionization (ESI+).
- Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions: Monitor the specific precursor to product ion transitions for Ndesmethylclozapine and N-Desmethyl Clozapine-d8 as listed in Table 2.1.
- 4. Quantification:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- The concentration of N-desmethylclozapine in the unknown samples is determined from this calibration curve.

## **Muscarinic M1 Receptor Binding Assay**

This protocol outlines a method to determine the binding affinity of N-desmethylclozapine to the M1 muscarinic receptor.

- 1. Membrane Preparation:
- Use cell membranes from a cell line recombinantly expressing the human M1 muscarinic receptor.
- Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
- Resuspend the membrane pellet in the assay buffer.



#### 2. Binding Assay:

- In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled competitor (N-desmethylclozapine).
- Incubate the plate to allow the binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
- Wash the filters to remove non-specifically bound radioligand.
- 3. Data Analysis:
- Measure the radioactivity on the filters using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC<sub>50</sub> value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

### **Visualizations**

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to N-Desmethyl Clozapine.

### **Metabolic Pathway of Clozapine**



Click to download full resolution via product page

Caption: Metabolic conversion of Clozapine to its major metabolites.



# **LC-MS/MS Quantification Workflow**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. N-Desmethylclozapine-D8 | Certified Solutions Standards | Certified Reference Materials -Cerilliant [cerilliant.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. The moderate affinity of clozapine at H3 receptors is not shared by its two major metabolites and by structurally related and unrelated atypical neuroleptics PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]
- 7. N-Desmethyl Clozapine-d8 | C17H17ClN4 | CID 135908332 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]
- 11. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desmethylclozapine Wikipedia [en.wikipedia.org]
- 14. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity PMC [pmc.ncbi.nlm.nih.gov]



- 15. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiple-dose pharmacokinetics of clozapine in patients with chronic schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Desmethyl Clozapined8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437066#n-desmethyl-clozapine-d8-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com